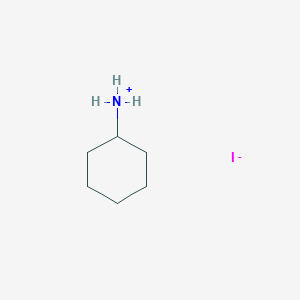

Cyclohexylazanium;iodide

Description

Cyclohexylazanium iodide ([C₆H₁₁NH₃]⁺I⁻) is an ammonium iodide salt derived from cyclohexylamine. The compound consists of a protonated cyclohexylamine cation paired with an iodide anion.

Properties

IUPAC Name |

cyclohexylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.HI/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYRINYTHSORGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[NH3+].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ammonium and Sulfonium Iodides

- Dimethylsulphonium Iodide [(CH₃)₂S⁺I⁻]: Physical Properties: Melting point of 165°C, significantly higher than many simple ammonium salts, indicating strong ionic interactions . Applications: Exhibits notable antimicrobial activity against Staphylococcus aureus, making it a candidate for biomedical applications . Contrast: Unlike Cyclohexylazanium iodide, the sulfonium cation in this compound introduces different electronic and steric effects, which may enhance thermal stability and bioactivity.

- Cyclohexylazanium iodide’s bulky cyclohexyl group may reduce solubility compared to smaller alkylammonium iodides but could improve stability in non-polar environments.

Iodide Ion Conductors

Schiff base iodide compounds, such as [o-FBz-1-APy]I₃ and [m-BrBz-1-APy]I₃ , demonstrate high ionic conductivity due to their unique structural frameworks:

- Conductivity :

- At 353 K, [o-FBz-1-APy]I₃ achieves a conductivity of 4.94 × 10⁻³ S cm⁻¹ , surpassing traditional iodide conductors like [Mn(en)₃]I₂ (1.37 × 10⁻⁶ S cm⁻¹ at 423 K) and CuPbI₃ (~10⁻⁸ S cm⁻¹ at 298 K) .

- Mechanism : Conductivity arises from iodide ion migration through supramolecular channels formed by the Schiff base ligands, enabling "ion hopping" .

- Contrast with Cyclohexylazanium Iodide : The absence of such channels in Cyclohexylazanium iodide likely results in lower ionic conductivity, emphasizing the critical role of structural design in ion-conductive materials.

Cyclohexyl Derivatives

- Iodocyclohexane (C₆H₁₁I):

Tabulated Comparisons

Table 1: Physical and Chemical Properties

Table 2: Conductivity Comparison of Iodide-Containing Compounds

| Compound | Conductivity (S cm⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| Cyclohexylazanium iodide | Not reported | – | – |

| [o-FBz-1-APy]I₃ | 4.94 × 10⁻³ | 353 | |

| [Mn(en)₃]I₂ | 1.37 × 10⁻⁶ | 423 | |

| CuPbI₃ | ~10⁻⁸ | 298 |

Research Findings and Discussion

- Structural Influence on Properties : The cation’s size and geometry profoundly impact physical and chemical behavior. For example, the sulfonium cation in Dimethylsulphonium iodide enhances thermal stability compared to ammonium analogs , while Schiff base ligands enable high ionic conductivity through ordered channel structures .

- Gaps in Data : Key properties of Cyclohexylazanium iodide, such as melting point and conductivity, remain unreported in the provided evidence, highlighting the need for further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.